molecular formula C13H11ClO3S2 B2709210 4-(4-(Methylthio)phenoxy)benzenesulfonyl chloride CAS No. 1487822-78-5

4-(4-(Methylthio)phenoxy)benzenesulfonyl chloride

Cat. No. B2709210
CAS RN: 1487822-78-5
M. Wt: 314.8
InChI Key: SKWYAHPGTQUXMG-UHFFFAOYSA-N
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Description

“4-(4-(Methylthio)phenoxy)benzenesulfonyl chloride” is a chemical compound with the empirical formula C7H7ClO2S2 . It has a molecular weight of 222.71 . The compound is typically used in laboratory settings .


Molecular Structure Analysis

The SMILES string for this compound is CSc1ccc(cc1)S(Cl)(=O)=O . This indicates that the compound contains a benzene ring with a sulfonyl chloride group and a methylthio group attached .


Physical And Chemical Properties Analysis

The compound is a solid . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found .

Scientific Research Applications

Polymer-supported Chemical Transformations

Polymer-supported benzenesulfonamides, prepared from immobilized primary amines and nitrobenzenesulfonyl chloride, serve as key intermediates in various chemical transformations. These include unusual rearrangements yielding diverse privileged scaffolds, demonstrating the utility of related sulfonyl chloride compounds in solid-phase synthesis (Fülöpová & Soural, 2015).

Structural Characterization and Kinetic Investigation

New structural isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were synthesized and characterized, revealing insights into the molecular-electronic structure and reaction kinetics. These studies contribute to understanding the stereochemical characteristics and reaction behaviors of sulfonyl chloride derivatives (Rublova et al., 2017).

Catalytic Applications in Organic Synthesis

1-Butyl-3-methylimidazolium chloroaluminate ionic liquids, used as unconventional reaction media, facilitate Friedel-Crafts sulfonylation of benzene and substituted benzenes with 4-methyl benzenesulfonyl chloride. This highlights the potential of sulfonyl chlorides in enhancing reactivity and yields in catalytic processes under ambient conditions (Nara, Harjani, & Salunkhe, 2001).

Electrochemical Oxidation Studies

Investigations into the electrochemical oxidation of organic pollutants using sulfonyl chloride-related compounds provide insights into degradation pathways and the role of hydroxyl radicals and active chlorine. This research has implications for environmental remediation and the development of more efficient water treatment technologies (Song et al., 2010).

Solvent Nucleophilicity in Chemical Reactions

Studies on the solvolysis of benzenesulfonyl chloride and its derivatives offer valuable insights into the reaction mechanisms, supporting a concerted bimolecular displacement mechanism. This research aids in understanding solvent effects on reaction rates and mechanisms (Kevill & D’Souza, 1999).

Safety and Hazards

This compound is classified as a skin corrosive and is harmful if swallowed . It may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using this substance only in well-ventilated areas . In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with water .

properties

IUPAC Name

4-(4-methylsulfanylphenoxy)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO3S2/c1-18-12-6-2-10(3-7-12)17-11-4-8-13(9-5-11)19(14,15)16/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWYAHPGTQUXMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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